(S)-Chlorpheniramine-d6 Maleate Salt
Description
Significance of Isotopic Labeling in Chemical and Biological Research
Isotopic labeling is a technique that involves the incorporation of specific isotopes into a molecule to track its journey and fate. musechem.com Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons. clearsynth.com This difference in neutron count results in a difference in mass, which can be detected by specialized analytical instruments without altering the fundamental chemical properties of the molecule.
The significance of this technique in research is profound. By substituting a common atom, like hydrogen, with its heavier stable isotope, deuterium (B1214612), scientists can create a "labeled" version of a compound. clearsynth.comclearsynth.com This labeled molecule can then be traced with high precision as it moves through a biological system. This allows for detailed insights into crucial pharmacokinetic processes, including a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comclearsynth.com Understanding these ADME pathways is a cornerstone of drug development, providing essential data for ensuring the safety and efficacy of new pharmaceutical candidates. musechem.com
Role of Stable Isotopes in Quantitative Bioanalysis
In quantitative bioanalysis, the primary objective is to determine the exact concentration of a substance, such as a drug or its metabolites, within a biological sample like blood or plasma. clearsynth.com This process is often complicated by "matrix effects," where other compounds in the complex sample interfere with the analytical measurement, and by variations in sample preparation and instrument response. clearsynth.comtexilajournal.com
This is where stable isotope-labeled compounds play a critical role as internal standards. musechem.com An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte (the substance being measured) but is distinguishable by the analytical instrument, typically a mass spectrometer. nih.gov Deuterated standards are considered the first choice for this purpose. nih.govscispace.com
When a known quantity of a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same potential losses during extraction, sample handling, and injection as the non-labeled analyte. researchgate.net During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument can differentiate between the analyte and the heavier deuterated standard. texilajournal.com By comparing the instrument's response for the analyte to that of the internal standard, researchers can correct for analytical variability and matrix effects. clearsynth.comlcms.cz This normalization process significantly improves the accuracy, precision, and robustness of the quantitative data. musechem.comtexilajournal.com
Overview of (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt as a Research Tool
(S)-Chlorpheniramine-d6 Maleate Salt is the deuterium-labeled form of (S)-Chlorpheniramine maleate, the active S-isomer of the first-generation antihistamine Chlorpheniramine (B86927). sigmaaldrich.commedchemexpress.com In this compound, six hydrogen atoms on the two methyl groups of the side chain have been replaced with deuterium atoms. clearsynth.com This substitution increases the molecular weight of the compound, making it easily distinguishable from the unlabeled (S)-Chlorpheniramine by mass spectrometry, while preserving its chemical structure and properties.
The primary application of this compound in a research context is to serve as an internal standard for the quantitative determination of (S)-Chlorpheniramine in biological samples. medchemexpress.com In pharmacokinetic studies, for instance, researchers need to accurately measure the concentration of (S)-Chlorpheniramine in plasma over time. By using this compound as the internal standard in an LC-MS analytical method, they can achieve highly accurate and reliable measurements. This enables the precise characterization of the drug's ADME profile, which is critical information in both preclinical and clinical research settings.
Table 1. Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | [3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-bis(trideuteriomethyl)azanium;4-hydroxy-4-oxobut-2-enoate clearsynth.com |
| CAS Number | 1219806-45-7 clearsynth.comscbt.com |
| Molecular Formula | C₂₀H₁₇D₆ClN₂O₄ clearsynth.comscbt.com |
| Molecular Weight | 396.90 g/mol clearsynth.comscbt.com |
| Isotopic Purity | Typically >95% lgcstandards.com |
| Application | Internal standard for bioanalytical quantification medchemexpress.com |
Compound Glossary
Properties
Molecular Formula |
C₂₀H₁₇D₆ClN₂O₄ |
|---|---|
Molecular Weight |
396.9 |
Synonyms |
(γS)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate; 2-[p-Chloro-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate; (+)-Chlorpheniramine-d6 Maleate; Dexchloropheniramine-d6 Maleate; Dextrochlorpheniramine-d6 Maleate |
Origin of Product |
United States |
Chemical Identity and Isotopic Characterization of S Chlorpheniramine D6 Maleate Salt
Stereoisomeric Purity and Enantiomeric Excess Determination
The biological activity of chlorpheniramine (B86927) is primarily associated with the (S)-enantiomer (dexchlorpheniramine). Therefore, ensuring the stereoisomeric purity and determining the enantiomeric excess (e.e.) of (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt is of paramount importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose. nih.govistanbul.edu.trdergipark.org.tr
These methods separate the (S)- and (R)-enantiomers, allowing for their individual quantification. The enantiomeric excess is then calculated to confirm the purity of the desired (S)-enantiomer.
Key Parameters for Chiral HPLC Method Development:
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) istanbul.edu.trdergipark.org.tr, cyclodextrin-based columns nih.gov |
| Mobile Phase | A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. istanbul.edu.trdergipark.org.tr |
| Detection | UV-Vis detection is commonly used, with the wavelength set to an absorbance maximum for chlorpheniramine (e.g., 258 nm). istanbul.edu.trdergipark.org.tr |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined, ensuring that the labeled compound is suitable for its intended stereospecific applications.
Spectroscopic Techniques for Deuterium (B1214612) Incorporation Verification
To confirm the successful incorporation of deuterium atoms into the chlorpheniramine molecule, several spectroscopic techniques are employed. These methods verify both the presence and the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of (S)-Chlorpheniramine-d6 Maleate Salt, the signal corresponding to the N-methyl protons will be significantly diminished or absent, confirming the replacement of protons with deuterium in these positions. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. The chemical shift of the deuterium signal will be characteristic of the N-methyl environment. sigmaaldrich.com
¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated methyl groups will exhibit a characteristic splitting pattern (a triplet for a CD₃ group) and an upfield isotopic shift compared to the non-deuterated analog.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight of the deuterated compound and assessing the level of deuterium incorporation. nih.gov The molecular ion peak in the mass spectrum of (S)-Chlorpheniramine-d6 will be shifted by approximately 6 mass units higher than that of the non-deuterated (S)-Chlorpheniramine, corresponding to the six deuterium atoms.
Expected Mass Shifts in Mass Spectrometry:
| Compound | Molecular Formula (Free Base) | Expected Molecular Weight (Monoisotopic) |
| (S)-Chlorpheniramine | C₁₆H₁₉ClN₂ | ~274.12 g/mol |
| (S)-Chlorpheniramine-d6 | C₁₆H₁₃D₆ClN₂ | ~280.16 g/mol |
High-resolution mass spectrometry can be used to further confirm the elemental composition and the exact mass of the deuterated molecule.
Structural Elucidation of Labeled Analogs in Research Contexts
The primary application of this compound is as an internal standard in bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS). In these studies, a known amount of the deuterated compound is added to biological samples (e.g., plasma, urine) before sample preparation and analysis.
Because (S)-Chlorpheniramine-d6 is chemically identical to the non-labeled analyte, it behaves similarly during extraction, chromatography, and ionization. However, due to its different mass, it can be distinguished from the non-labeled drug by the mass spectrometer. This allows for accurate quantification of the non-labeled drug, as any sample loss during processing will affect both the analyte and the internal standard to the same extent.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to correct for matrix effects and improve the accuracy and precision of the results. This is crucial for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion of (S)-Chlorpheniramine.
Advanced Analytical Methodologies and Bioanalytical Applications
Development and Validation of LC-MS/MS Methods for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for the quantification of chlorpheniramine (B86927) in various biological samples. The development of robust LC-MS/MS methods is heavily reliant on the use of stable isotope-labeled internal standards like (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt to achieve the necessary levels of accuracy and precision.
Matrix Effects and Internal Standard Utilization in Complex Biological Matrices (e.g., plasma, urine, tissue homogenates)
In bioanalytical chemistry, the 'matrix effect' refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates). These interferences can suppress or enhance the analyte's signal, leading to inaccurate quantification.
The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). (S)-Chlorpheniramine-d6 is an ideal SIL-IS for the quantification of chlorpheniramine. Because it is nearly identical to the analyte in its chemical and physical properties, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, ensuring accurate and precise results. For instance, in the analysis of human plasma, a method using a deuterated internal standard demonstrated that the matrix effect for chlorpheniramine was negligible, falling within the range of 99.4% to 103.8%.
Chromatographic Separation Techniques for Deuterated Analogs
The goal of chromatography in this context is not to separate the deuterated analog from the non-deuterated analyte, but rather to separate them both from other interfering components in the sample matrix. Since (S)-Chlorpheniramine-d6 and the unlabeled chlorpheniramine have virtually identical retention times, they are designed to co-elute. The separation from matrix components is typically achieved using reverse-phase chromatography.
A common approach involves using a C18 analytical column with a gradient elution of mobile phases, such as acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate). This setup effectively separates chlorpheniramine from endogenous substances in plasma or other complex matrices, providing a clean signal for the mass spectrometer. The flow rate and gradient are optimized to ensure a short run time while maintaining good peak shape and resolution from interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more common for modern bioanalysis of pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of chlorpheniramine. In GC-MS, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer for detection.
The use of a deuterated internal standard like (S)-Chlorpheniramine-d6 is equally important in GC-MS to correct for variations in sample injection volume, derivatization efficiency (if required), and ionization in the MS source. The internal standard and the analyte will have very similar retention times and fragmentation patterns, allowing for reliable quantification by comparing their respective peak areas. GC-MS methods can offer high chromatographic resolution but may require chemical derivatization to improve the volatility and thermal stability of polar compounds like chlorpheniramine.
Method Validation Parameters for Research Bioassays (e.g., accuracy, precision, linearity, limits of detection/quantification)
For a bioanalytical method to be considered reliable for research, it must undergo rigorous validation according to established guidelines. The use of (S)-Chlorpheniramine-d6 as an internal standard is integral to meeting the stringent acceptance criteria for these parameters.
Linearity: The method's linearity is established by analyzing calibration standards at several concentration levels. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression is performed. A correlation coefficient (r²) greater than 0.99 is typically required.
Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy is expressed as the percent deviation of the measured concentration from the nominal value, while precision is measured by the coefficient of variation (CV%). For bioassays, accuracy is often required to be within ±15% (±20% at the lower limit), and precision should be ≤15% CV (≤20% at the lower limit).
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOQ is a critical parameter for studies requiring the measurement of low drug concentrations.
Table 2: Representative Validation Summary for an LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.998 |
| Inter-day Accuracy | 85-115% | 97.5% - 104.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.6% - 8.1% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Acc/Prec within ±20% | 0.1 ng/mL |
Note: This data is a representative summary compiled from typical bioanalytical method validation reports.
Application in Method Development for Pharmaceutical Quality Control
In the realm of pharmaceutical quality control (QC), analytical methods are essential for verifying the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products. The development of these methods benefits from the use of high-purity reference standards, including isotopically labeled compounds.
(S)-Chlorpheniramine-d6 Maleate Salt can be used as an internal standard in QC assays to ensure the accurate quantification of chlorpheniramine in formulations like tablets or syrups. This is particularly valuable in complex formulations containing multiple active ingredients or excipients that could cause matrix effects. Furthermore, it can be used in stability-indicating methods to accurately quantify the parent drug in the presence of its potential degradation products. The use of a SIL-IS enhances the ruggedness and reliability of QC methods, ensuring that pharmaceutical products consistently meet their quality specifications.
Preclinical and in Vitro Pharmacokinetic and Metabolic Research
Stereoselective Metabolism of Chlorpheniramine (B86927) Enantiomers in Animal Models and Cellular Systems
The metabolism of chlorpheniramine is markedly stereoselective, a phenomenon extensively studied in various preclinical models. The pharmacologically active (S)-(+)-enantiomer is consistently cleared more slowly than its (R)-(−)-counterpart. nih.gov Research in rats has demonstrated that after oral administration of a racemic mixture, the area under the concentration-time curve (AUC) is significantly higher for the (S)-enantiomer. nih.gov This stereoselectivity is not due to differences in absorption but is attributed to stereoselective first-pass hepatic metabolism. nih.govresearchgate.net
The primary metabolic pathway for chlorpheniramine is N-demethylation, leading to the formation of monodesmethylchlorpheniramine (DCPM) and subsequently didesmethylchlorpheniramine (DDMChp). nih.govdeepdyve.com Studies have shown that the formation of these metabolites is also stereoselective. Following oral administration in rats, the resulting monodesmethyl metabolite is quantifiable in the blood, and its pharmacokinetics are stereoselective. nih.gov
| Parameter | (S)-(+)-Chlorpheniramine | (R)-(-)-Chlorpheniramine |
|---|---|---|
| Mean Cmax (ng/mL) | 12.55 ± 1.51 | 5.38 ± 0.44 |
| Oral Clearance (CLoral) (L/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 |
| Elimination Half-life (h) | 18.0 ± 2.0 | Not Reported |
In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing the metabolic stability of compounds. researchgate.netunl.edu These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. For chlorpheniramine, studies using rat liver microsomes have confirmed that N-demethylation is a key metabolic route and that this process is stereoselective. nih.gov
Specifically, the intrinsic clearance (Vmax/Km) for the N-demethylation of the S-(+)-enantiomer was found to be approximately twice that of the R-(-)-enantiomer in rat liver microsomes, indicating a preferential metabolism of the S-form in this specific in vitro system. nih.gov The primary enzyme implicated in this stereoselective N-demethylation in rats is CYP2C11, with contributions from CYP2B1. nih.gov In humans, the enzyme CYP2D6 is known to play a significant role in the metabolism of chlorpheniramine. nih.govnih.govresearchgate.net Inhibition of CYP2D6 leads to a marked reduction in the clearance of both enantiomers, particularly the (S)-enantiomer. nih.govnih.gov
The metabolism of (S)-Chlorpheniramine-d6 is predicted to follow the established pathways of its non-deuterated counterpart, primarily through oxidative N-demethylation. Given that the deuterium (B1214612) atoms are located on the two N-methyl groups, the metabolic process of demethylation will directly involve the cleavage of a carbon-deuterium (C-D) bond.
The expected deuterated metabolites are:
(S)-Monodesmethylchlorpheniramine-d3 (DCPM-d3): Formed after the removal of one N-CD3 group.
(S)-Didesmethylchlorpheniramine (DDMChp): Formed after the removal of the second N-CD3 group. This metabolite would no longer contain a deuterium label.
Other metabolic pathways identified for chlorpheniramine in preclinical species include N-oxidation and hydroxylation of the pyridyl ring. nih.govnih.gov In dogs, further metabolism can lead to the formation of an alcohol derivative, 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid, and its conjugate. nih.gov Therefore, deuterated versions of these metabolites, where the N-(CD3)2 group remains intact, could also be formed.
| Metabolite | Species | Metabolic Pathway |
|---|---|---|
| Monodesmethylchlorpheniramine | Rat, Rabbit, Dog | N-Demethylation |
| Didesmethylchlorpheniramine | Rat, Rabbit, Dog | N-Demethylation |
| Chlorpheniramine N-oxide | Rat | N-Oxidation |
| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | Rat, Dog | Deamination and Reduction |
| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | Rat, Dog | Deamination and Oxidation |
| Hydroxylated metabolites (pyridyl ring) | Rat | Hydroxylation |
In Vivo Absorption and Distribution Studies in Animal Models (e.g., rat intestinal loop, everted sac models)
The intestinal absorption of chlorpheniramine has been investigated in rats using in situ intestinal loop and in vitro everted sac models. nih.govresearchgate.net These studies have concluded that the absorption process itself is not stereoselective. nih.gov This indicates that the observed in vivo pharmacokinetic differences between the (S)- and (R)-enantiomers arise from metabolic processes that occur after absorption, primarily in the liver. nih.govresearchgate.net The in situ single-pass intestinal perfusion (SPIP) model in rats is a reliable method for assessing intestinal permeability and predicting drug absorption in humans. nih.govijpsonline.com
Deuterium Isotope Effects on Metabolic Rate and Pathways in Research Settings
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. juniperpublishers.comcolab.ws This is due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net
For (S)-Chlorpheniramine-d6, the deuterium labels are on the N-methyl groups, which are the primary sites of metabolism by CYP enzymes. nih.gov The cleavage of a C-D bond during N-demethylation is the rate-limiting step for this metabolic pathway. Consequently, the rate of N-demethylation for (S)-Chlorpheniramine-d6 is expected to be slower compared to its non-deuterated version. researchgate.net This reduced rate of metabolism can lead to a longer biological half-life and increased systemic exposure of the parent drug. juniperpublishers.com In some cases, slowing down a primary metabolic pathway can also lead to "metabolic switching," where a greater proportion of the drug is metabolized through alternative, previously minor pathways. osti.govresearchgate.net
Excretion Pathways Investigation in Preclinical Species (e.g., urinary and fecal excretion)
The primary route of excretion for chlorpheniramine and its metabolites is through the urine. nih.govnih.gov In studies with dogs, an average of 54% of an oral radioactive dose was recovered in the urine. nih.gov The excreted compounds included the parent drug, N-demethylated metabolites, and more polar metabolites like 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid and its corresponding alcohol. nih.gov In rats, a similar profile of urinary excretion is observed, with the parent drug and a variety of metabolites being identified. nih.gov Fecal excretion also contributes to the elimination of some compounds. nih.gov
| Compound | Species | % of Dose Recovered in Urine | Reference |
|---|---|---|---|
| Total Radioactivity | Dog | ~54% | nih.gov |
| Polar Metabolite (Conjugated Acid) | Dog | ~18% of urine radioactivity | nih.gov |
| Less Polar Metabolites (incl. Alcohol) | Dog | ~30% of urine radioactivity | nih.gov |
| Total Radioactivity | Rat | Not specified | nih.gov |
Impurity Profiling and Reference Standard Applications
Identification and Characterization of Deuterated Impurities and Related Substances
The chemical purity and isotopic enrichment of (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt are paramount for its function as an analytical standard. Impurities can arise from the synthetic process and may include isotopic and chemical variants.
Isotopic Impurities: The primary impurities in a deuterated compound are typically related to its isotopic distribution. chromservis.eu These include the unlabeled analyte and molecules with varying degrees of deuteration (d1 through d5). For instance, a batch of (S)-Chlorpheniramine-d6 may contain trace amounts of (S)-Chlorpheniramine-d5, (S)-Chlorpheniramine-d4, and so on, down to the non-deuterated (d0) compound. pharmaffiliates.com The isotopic enrichment is a key quality parameter, specifying the percentage of the molecule that is fully deuterated. chromservis.eu
Chemical Impurities: Beyond isotopic variants, other related substances may be present. These can include precursors from the chemical synthesis, degradation products, or isomers. pharmaffiliates.com For chlorpheniramine (B86927), known related substances include Chlorpheniramine N-Oxide and other compounds designated by pharmacopoeias, such as Chlorphenamine EP Impurity A, B, C, and D. axios-research.compharmaffiliates.com The presence of the inactive (R)-enantiomer, (R)-Chlorpheniramine-d6 Maleate Salt, would also be considered a chiral impurity. pharmaffiliates.com
Characterization of these impurities requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ²H-NMR) is essential for confirming the positions of the deuterium (B1214612) labels and assessing the degree of deuteration. pharmaffiliates.comspectralservice.de High-resolution mass spectrometry (MS) is used to determine the isotopic distribution and confirm the mass of the labeled compound and its impurities. pharmaffiliates.comnih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to separate and identify non-isotopic, related chemical impurities. iomcworld.orgmtc-usa.com
Below is a table summarizing potential impurities.
| Impurity Type | Specific Example | Common Analytical Technique |
| Isotopic (Under-deuterated) | (S)-Chlorpheniramine-d5 Maleate Salt | Mass Spectrometry (MS) |
| Isotopic (Non-deuterated) | (S)-Chlorpheniramine Maleate Salt | Mass Spectrometry (MS), HPLC |
| Chiral | (R)-Chlorpheniramine-d6 Maleate Salt | Chiral HPLC |
| Related Substance | Chlorpheniramine N-Oxide | HPLC, LC-MS |
| Process Impurity | Chlorphenamine EP Impurity C | HPLC, LC-MS |
Role of (S)-Chlorpheniramine-d6 Maleate Salt as a Certified Reference Material in Analytical Standards
This compound serves as a Certified Reference Material (CRM) or a pharmaceutical secondary standard in various analytical applications. clearsynth.comsigmaaldrich.com Its most prominent role is as an internal standard in isotope dilution mass spectrometry. cerilliant.comclearsynth.com In this capacity, a known quantity of the deuterated standard is added to a sample at an early stage of analysis.
The key advantages of using it as an internal standard include:
Accurate Quantitation: It enables precise determination of the analyte's concentration by correcting for sample loss during extraction and processing. clearsynth.com
Correction for Matrix Effects: In complex biological matrices like plasma or urine, other compounds can enhance or suppress the analyte's signal in a mass spectrometer. Since the deuterated standard co-elutes with the analyte and experiences similar matrix effects, its signal can be used to correct for these interferences, ensuring accurate measurement. clearsynth.com
Method Validation: It is integral to the development and validation of robust analytical methods, helping to establish parameters like precision, accuracy, and reliability. clearsynth.com
As a CRM, the material is produced under stringent quality systems, such as ISO 17034, and is accompanied by a certificate of analysis that provides comprehensive data on its purity, isotopic enrichment, and identity, ensuring its suitability for quality control applications in pharmaceutical testing. sigmaaldrich.comlgcstandards.com
Development of Analytical Strategies for Impurity Control and Quantitation in Research Batches
Controlling and quantifying impurities in research batches of this compound is crucial to ensure the integrity of the experimental data it is used to generate. The development of analytical strategies for this purpose involves a multi-step process, often following guidelines from the International Council for Harmonisation (ICH). ijpsjournal.com
High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the cornerstone technique for impurity quantitation. wisdomlib.orgijrpr.com A typical method development and validation process would include:
Method Development: The goal is to create a separation method that can resolve the main compound from all potential impurities. iomcworld.org This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers), flow rate, and detector wavelength. mtc-usa.comwisdomlib.orgdigitalxplore.org For instance, a reversed-phase HPLC method might use a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer at a specific pH to achieve separation. wisdomlib.orgijrpr.com
Method Validation: The developed method is then rigorously validated to prove its suitability for its intended purpose. ijpsjournal.comresearchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ijpsjournal.com
Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the analytical signal over a specified range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. digitalxplore.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. digitalxplore.org
Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value. who.int
Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy. who.int
The table below provides an example of parameters for a validated HPLC method for chlorpheniramine analysis, which would be foundational for analyzing its deuterated analogue.
| Parameter | Example Finding |
| Chromatographic System | |
| Column | Kromasil C18 |
| Mobile Phase | Methanol and Water (pH 5.3) |
| Detection Wavelength | 235 nm |
| Validation Results | |
| Linearity Range | 200-500 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (Recovery) | 98.12% to 101.53% |
| LOD | 2.2 µg/mL |
| LOQ | 6.6 µg/mL |
| Data derived from studies on non-deuterated chlorpheniramine maleate. wisdomlib.orgwho.int |
By implementing such validated analytical strategies, researchers can ensure that batches of this compound meet the high purity and quality standards required for its use as a reliable reference material in demanding analytical applications. clearsynth.comsigmaaldrich.com
Mechanistic Pharmacological Investigations in Vitro and Animal Models
Histamine (B1213489) H1 Receptor Antagonism Studies in Cellular and Tissue Models
The primary mechanism of action for (S)-chlorpheniramine is its potent antagonism of the histamine H1 receptor. This has been extensively characterized using a variety of cellular and tissue-based models.
Ligand binding assays are crucial for determining the affinity of a drug for its receptor. In these assays, (S)-chlorpheniramine has demonstrated high affinity for the histamine H1 receptor. Studies have shown that the (S)-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer. nih.gov In radioreceptor assays, the apparent inhibition constant (Ki) for (+)-chlorpheniramine at the H1-receptor was found to be 3.5 ± 2.2 nM when measured in buffer. researchgate.net This high affinity underscores its effectiveness as a histamine H1 antagonist. The affinity can be influenced by assay conditions; for instance, the presence of sodium ions (Na+) has been shown to decrease the binding potency of (+)-chlorpheniramine by approximately 9.6 to 10.3-fold. nih.gov
Table 1: H1 Receptor Binding Affinity for (+)-Chlorpheniramine
| Parameter | Value | Condition |
|---|---|---|
| Apparent Ki | 3.5 ± 2.2 nM | In buffer |
| Apparent Ki | 30.3 ± 14.7 nM | In plasma |
Data sourced from a study on chlorpheniramine (B86927) plasma concentration and H1-receptor occupancy. researchgate.net
Functional assays confirm the antagonistic effects of a compound by measuring its ability to inhibit a biological response. The guinea pig ileum preparation is a classic model for studying H1 receptor antagonists. slideshare.net Histamine induces contraction of the smooth muscle in the guinea pig ileum, an effect mediated by H1 receptors. slideshare.netresearchgate.net (S)-chlorpheniramine effectively antagonizes these histamine-induced contractions. nih.gov Research has demonstrated that the (S)-(+)-enantiomer is approximately 100 times more potent in this assay than the R-(-)-enantiomer, highlighting the stereoselectivity of its action. nih.gov This competitive antagonism is characterized by a parallel rightward shift of the histamine concentration-response curve without a reduction in the maximum response. slideshare.net
Stereoselective Pharmacodynamics in Animal Models
The pharmacological activity of chlorpheniramine is highly dependent on its stereochemistry. The (S)-enantiomer, dexchlorpheniramine, is responsible for the vast majority of the antihistaminic effects. nih.govdergipark.org.tr In vivo studies in guinea pigs, measuring the protection against histamine-induced lethality, have confirmed the superior potency of the (S)-(+)-enantiomer over the R-(-)-enantiomer by a factor of about 100. nih.gov This pronounced stereoselectivity is a critical aspect of its pharmacodynamic profile, with the (S)-isomer providing the therapeutic antihistaminic and anti-allergic activity, while the (R)-isomer is substantially less active. nih.govdergipark.org.tr
Exploration of Ancillary Pharmacological Activities in Research Models
Beyond its primary role as a histamine H1 antagonist, research has uncovered other potential pharmacological activities of chlorpheniramine in various experimental models.
Chlorpheniramine has demonstrated intrinsic antimalarial activity and an ability to potentiate the action of other antimalarial drugs against drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net In in vitro studies, chlorpheniramine inhibited the growth of the multidrug-resistant K1 strain and the chloroquine-resistant T9/94 clone of P. falciparum. nih.gov Furthermore, it has been shown to act synergistically with chloroquine (B1663885), mefloquine, and quinine (B1679958) against these resistant strains, suggesting a potential role in reversing chloroquine resistance. nih.govresearchgate.netnih.gov This effect is particularly noteworthy as it may offer a strategy to restore the efficacy of older antimalarial drugs. capes.gov.brresearcher.life
Table 2: In Vitro Antimalarial Activity of Chlorpheniramine
| P. falciparum Strain | IC50 Value (µM) |
|---|---|
| K1 (multidrug-resistant) | 136.0 ± 40.2 µM |
| T9/94 (chloroquine-resistant) | 102.0 ± 22.6 µM |
IC50 values represent the concentration required to inhibit 50% of parasite growth. nih.gov
Chlorpheniramine has been investigated for its effects on various other cellular functions. In BV2 microglial cells, it was found to inhibit voltage-gated proton currents with an IC₅₀ value of 43 μM. nih.gov This action is independent of histamine receptors and may be relevant for conditions involving neuroinflammation, where these proton channels play a role in oxidative stress. nih.gov
Studies on cancer cell lines have also revealed antiproliferative effects. Chlorpheniramine inhibited the proliferation of mouse and human breast cancer cells (Ehrlich and MCF-7) in a dose-dependent manner. nih.gov At a concentration of 250 µM, it reduced the proliferation of Ehrlich cells by 75% and MCF-7 cells by 30%. nih.gov It also exhibited cytotoxic effects against the MDA-MB231 human breast cancer cell line at concentrations above 50 µM. nih.gov These findings suggest that chlorpheniramine may have complex effects on cell growth and signaling pathways that are separate from its antihistaminic properties. nih.gov
Structure-Activity Relationship (SAR) Studies of Chlorpheniramine Analogs and Deuterated Variants
Mechanistic pharmacological investigations, both in vitro and in animal models, have been crucial in elucidating the structure-activity relationships (SAR) of chlorpheniramine and its derivatives. These studies explore how specific structural features of the molecule influence its interaction with target receptors and its metabolic fate. Key areas of investigation include the importance of stereochemistry, the impact of structural analogs, and the effects of isotopic substitution, particularly deuteration.
General Structure-Activity Relationship of Alkylamine Antihistamines
Chlorpheniramine belongs to the propylamine (B44156) (or alkylamine) class of first-generation H₁-antihistamines. The general pharmacophore for these antagonists consists of several key features that govern their antihistaminic activity:
Diaryl Groups: The presence of two aryl groups (Ar¹ and Ar²) is a critical requirement for significant H₁ receptor affinity. pharmacy180.com In chlorpheniramine, these are a para-substituted chlorophenyl ring and a 2-pyridyl ring. The non-coplanar orientation of these rings is believed to be optimal for receptor binding. pharmacy180.comnih.gov
Connecting Atom (X): In the alkylamine class, the two aryl groups and the ethylamine (B1201723) side chain are connected to a central chiral carbon atom (X=C). pharmacy180.comramauniversity.ac.in This chirality is a defining feature of the pheniramine (B192746) series.
Alkyl Chain: A two- or three-atom carbon chain typically separates the central carbon from the terminal nitrogen. Branching of this chain generally leads to a decrease in antihistaminic activity. pharmacy180.comramauniversity.ac.in
Terminal Amine: For maximal activity, a terminal tertiary amine is essential. pharmacy180.comslideshare.net This group, which is a dimethylamine (B145610) in chlorpheniramine, has a pKa that ensures it is protonated at physiological pH, allowing for a crucial ionic interaction with the H₁ receptor. pharmacy180.comdamascusuniversity.edu.sy
The Critical Role of Stereoselectivity
Chlorpheniramine possesses a single chiral center, resulting in two enantiomers: (S)-(+)-chlorpheniramine (dexchlorpheniramine) and (R)-(-)-chlorpheniramine. Pharmacological studies have unequivocally demonstrated that antihistaminic activity resides almost exclusively in the (S)-enantiomer. damascusuniversity.edu.sy In vitro receptor binding assays have shown that the (S)-stereoisomer has a significantly higher affinity for the histamine H₁-receptor, with some studies suggesting it is 200 to 1000 times more potent than the (R)-enantiomer. damascusuniversity.edu.sy
Impact of Deuteration: The Kinetic Isotope Effect
(S)-Chlorpheniramine-d6 Maleate (B1232345) Salt is a deuterated variant of the active enantiomer. In this molecule, the six hydrogen atoms on the two N-methyl groups of the terminal amine are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This specific modification is designed to leverage a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de
The primary metabolic pathway for chlorpheniramine is N-demethylation, a reaction catalyzed by CYP2D6. nih.govyoutube.com This process involves the cleavage of carbon-hydrogen (C-H) bonds on the methyl groups. Because a carbon-deuterium (C-D) bond is stronger and more stable than a C-H bond, it requires more energy to break. bioscientia.de Consequently, the rate of metabolic reactions involving the cleavage of a C-D bond is significantly slower. researchgate.net
By replacing the hydrogens at this primary site of metabolism, the deuteration in (S)-Chlorpheniramine-d6 is intended to attenuate the rate of N-demethylation. bioscientia.de This strategic slowing of metabolism is expected to result in:
Increased plasma half-life: The drug remains in the systemic circulation for a longer period.
Reduced formation of metabolites: The generation of N-desmethyl and N-didesmethyl metabolites is decreased. arizona.edunih.gov
While deuteration can occasionally influence receptor binding affinity directly through altered hydrogen bonding (known as the Ubbelohde effect), its primary application in drug design, as exemplified by (S)-Chlorpheniramine-d6, is to improve the pharmacokinetic profile without altering the pharmacodynamic interaction at the target receptor. bioscientia.deplos.orgplos.org The selectivity for the H₁ receptor and the intrinsic antihistaminic activity are conferred by the parent (S)-chlorpheniramine structure, while deuteration provides enhanced metabolic stability. bioscientia.de
Comparative Pharmacological Profile
The table below summarizes the key distinctions between chlorpheniramine's enantiomers and the conceptual advantages of its deuterated variant based on mechanistic studies.
| Compound/Variant | Key Structural Feature | H₁ Receptor Affinity | Primary Metabolic Pathway | Expected Impact of Structural Feature |
| (S)-Chlorpheniramine | S-configuration at the chiral center | High | N-demethylation via CYP2D6 | Potent antihistaminic activity. damascusuniversity.edu.synih.gov |
| (R)-Chlorpheniramine | R-configuration at the chiral center | Very Low | N-demethylation via CYP2D6 | Negligible contribution to antihistaminic effect; cleared more rapidly than the (S)-enantiomer. damascusuniversity.edu.synih.gov |
| (S)-Chlorpheniramine-d6 | S-configuration; Deuterium substitution on N-methyl groups | High (expected to be similar to non-deuterated) | N-demethylation via CYP2D6 | Slower rate of metabolism due to the kinetic isotope effect, leading to a potentially longer half-life and increased drug exposure. bioscientia.deresearchgate.net |
These investigations into the SAR of chlorpheniramine highlight a clear progression in drug design: from identifying the active stereoisomer to strategically modifying it with deuterium to enhance its metabolic properties, thereby optimizing its therapeutic potential based on a mechanistic understanding of its pharmacology.
Synthetic Methodologies for Deuterated Chlorpheniramine Analogs
Synthesis of (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt and Related Deuterated Intermediates
A likely synthetic pathway commences with the preparation of racemic chlorpheniramine-d6 (B1500133), followed by chiral resolution. The key deuterated intermediate is N,N-dimethyl-d6-amine, which is commercially available or can be synthesized. researchgate.net
Step 1: Synthesis of Racemic Chlorpheniramine-d6
A common route to the chlorpheniramine (B86927) skeleton involves the alkylation of 2-(4-chlorobenzyl)pyridine (B3024584) with a 2-(dimethylamino)ethyl chloride derivative. researchgate.net To introduce the deuterium (B1214612) label, the corresponding deuterated reagent, 2-(dimethylamino-d6)ethyl chloride hydrochloride, is required.
The synthesis of the deuterated sidechain precursor, 2-(dimethylamino-d6)ethanol, can be achieved through the reaction of an appropriate starting material with deuterated dimethylamine (B145610). This alcohol is then converted to the corresponding chloride, typically using a chlorinating agent like thionyl chloride. google.comgoogle.comorgsyn.org
The alkylation of 2-(4-chlorobenzyl)pyridine with 2-(dimethylamino-d6)ethyl chloride would then be carried out in the presence of a strong base, such as sodium amide, to yield racemic chlorpheniramine-d6.
Illustrative Reaction Scheme for Racemic Chlorpheniramine-d6 Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-(Dimethylamino)ethanol | Deuterated methylating agent (e.g., CD₃I) | 2-(Dimethylamino-d6)ethanol |
| 2 | 2-(Dimethylamino-d6)ethanol | Thionyl chloride (SOCl₂) | 2-(Dimethylamino-d6)ethyl chloride |
| 3 | 2-(4-Chlorobenzyl)pyridine, 2-(Dimethylamino-d6)ethyl chloride | Sodium amide (NaNH₂) | Racemic Chlorpheniramine-d6 |
Step 2: Chiral Resolution of Racemic Chlorpheniramine-d6
With the racemic deuterated base in hand, the next critical step is the separation of the (S)-enantiomer. A well-established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. wikipedia.org For chlorpheniramine and structurally related compounds, derivatives of tartaric acid are effective resolving agents. jopcr.com
The racemic chlorpheniramine-d6 would be treated with an enantiomerically pure tartaric acid derivative, for example, O,O'-di-p-toluoyl-D-tartaric acid, in a suitable solvent. jopcr.com This results in the formation of two diastereomeric salts: (S)-chlorpheniramine-d6-(+)-di-p-toluoyl-D-tartrate and (R)-chlorpheniramine-d6-(+)-di-p-toluoyl-D-tartrate. Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution.
After separation of the crystalline salt by filtration, the (S)-chlorpheniramine-d6 free base is liberated by treatment with a base to neutralize the tartaric acid derivative.
Illustrative Chiral Resolution Data
| Parameter | Value |
| Resolving Agent | O,O'-di-p-toluoyl-D-tartaric acid |
| Crystallization Solvent | Isopropyl alcohol |
| Isolated Diastereomeric Salt | (S)-chlorpheniramine-d6-(+)-di-p-toluoyl-D-tartrate |
| Enantiomeric Excess (e.e.) of recovered (S)-chlorpheniramine-d6 | >99% |
Step 3: Formation of (S)-Chlorpheniramine-d6 Maleate Salt
The final step is the formation of the maleate salt to enhance the stability and solubility of the active pharmaceutical ingredient. The purified (S)-chlorpheniramine-d6 free base is dissolved in a suitable solvent, such as absolute ethanol (B145695) or isopropanol, and treated with a solution of maleic acid in the same solvent. patsnap.compatsnap.comgoogle.com The this compound then precipitates from the solution and can be collected by filtration, washed, and dried to yield the final product. patsnap.compatsnap.com
Strategies for Isotopic Purity and Regiospecificity Control in Deuteration Reactions
Controlling the isotopic purity and the specific location of deuterium atoms (regiospecificity) is paramount in the synthesis of deuterated compounds. For this compound, the synthetic strategy employed inherently ensures high regiospecificity and provides a clear pathway to achieving high isotopic purity.
Regiospecificity Control: The regiospecificity of the deuteration is controlled by introducing the deuterium atoms as part of a specific building block. In the proposed synthesis, the six deuterium atoms are located on the two N-methyl groups. This is achieved by using deuterated dimethylamine or a deuterated methylating agent in the synthesis of the 2-(dimethylamino-d6)ethyl chloride sidechain. researchgate.net As this sidechain is then attached to the chlorpheniramine backbone in a single step, the position of the deuterium labels is unequivocally defined. This "building block" approach avoids the potential for scrambling of deuterium atoms that can sometimes occur with non-specific hydrogen isotope exchange reactions on the final molecule.
Isotopic Purity Control: The final isotopic purity of this compound is primarily dependent on the isotopic purity of the deuterated starting materials. Therefore, sourcing or synthesizing high-purity deuterated dimethylamine or deuterated methyl iodide is crucial. Commercial suppliers of stable isotopes typically provide materials with isotopic purities of 98-99 atom % D.
Throughout the synthetic sequence, it is important to use non-deuterated solvents and reagents in subsequent steps to avoid any back-exchange of deuterium for protium. The reaction conditions for the alkylation and salt formation steps are generally not harsh enough to cause significant D/H exchange at the N-methyl positions.
Analytical Verification: The isotopic purity and regiospecificity of the final compound and key intermediates are verified using a combination of analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, confirming the incorporation of six deuterium atoms. The isotopic distribution pattern can also be analyzed to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is used to confirm the absence of signals corresponding to the N-methyl protons, indicating a high level of deuteration.
²H NMR will show a signal at the chemical shift corresponding to the N-methyl groups, confirming the location of the deuterium atoms.
¹³C NMR can also be used, as the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern and a shift in their resonance compared to their protium-containing counterparts.
By employing a synthetic strategy that utilizes a pre-deuterated building block and verifying the isotopic integrity at key stages, a high degree of control over both isotopic purity and regiospecificity can be achieved in the synthesis of this compound.
Q & A
Basic Research Questions
Q. How can (S)-Chlorpheniramine-d6 Maleate Salt be analytically distinguished from its non-deuterated counterpart?
- Methodological Answer : Utilize mass spectrometry (MS) combined with high-performance liquid chromatography (HPLC) to identify the deuterium isotopic pattern. The molecular weight difference of 6 atomic mass units (amu) between the deuterated (C16D6H13ClN2·C4H4O4, MW 396.90) and non-deuterated (C16H19ClN2·C4H4O4, MW 390.85) forms is detectable via MS. Chromatographic separation using a C18 column with a mobile phase of 0.1% phosphoric acid and methanol (gradient elution) can resolve the compounds, as outlined in USP methods for chlorpheniramine analysis .
Q. What validated methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection at 254 nm is widely used. Prepare a standard solution (e.g., 8 µg/mL in 0.1% phosphoric acid) and ensure system suitability via retention time consistency and peak symmetry (tailing factor <2). Quantify using external calibration curves, referencing USP Chlorpheniramine Maleate RS (reference standard) . Fluorescence spectrophotometry with erythrosine B as a probe is an alternative, leveraging fluorescence quenching upon ion-pair complex formation .
Q. How should this compound be stored to ensure stability in research settings?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Monitor purity via HPLC (>95%) and confirm deuterium retention using nuclear magnetic resonance (NMR) spectroscopy. Avoid repeated freeze-thaw cycles, as these may induce isotopic exchange or crystallization changes .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vivo?
- Methodological Answer : Use deuterium labeling to track metabolic products via LC-MS/MS. Design pharmacokinetic studies with controlled doses (e.g., 2–10 mg/kg in rodent models) and collect plasma/serum samples at timed intervals. Include a non-deuterated control to distinguish isotope effects on CYP2D6-mediated metabolism, which is stereoselective and influences clearance rates .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for deuterated chlorpheniramine analogs?
- Methodological Answer : Perform cross-validation using multiple analytical platforms (e.g., HPLC-UV vs. LC-MS) to address inter-lab variability. For example, discrepancies in half-life (t1/2) may arise from differences in deuterium retention under physiological conditions. Conduct stability studies in simulated gastric fluid (pH 1.2–3.0) and hepatic microsomal assays to assess isotopic exchange risks .
Q. What strategies are recommended for synthesizing high-purity this compound with minimal isotopic dilution?
- Methodological Answer : Use N,N-dimethyl-d6 precursors in a stereoselective synthesis route. Purify intermediates via recrystallization in deuterated solvents (e.g., D2O or CD3OD) to minimize proton-deuterium exchange. Confirm enantiomeric purity (>99%) using chiral HPLC with a cellulose-based column and polarimetric detection .
Q. How can researchers validate the anticholinergic activity of this compound in vitro?
- Methodological Answer : Conduct competitive binding assays using human muscarinic acetylcholine receptors (e.g., M3 subtype). Use radiolabeled ligands (e.g., [3H]-N-methylscopolamine) and compare IC50 values to non-deuterated controls. Ensure deuterium labeling does not alter binding kinetics by verifying Ki values within ±10% of the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
